4-Chloropyrrolo[1,2-d][1,2,4]triazine
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Overview
Description
4-Chloropyrrolo[1,2-d][1,2,4]triazine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a triazine ring.
Preparation Methods
The synthesis of 4-Chloropyrrolo[1,2-d][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions. This reaction typically proceeds through a series of steps including cyclization and chlorination to yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for large-scale production .
Chemical Reactions Analysis
4-Chloropyrrolo[1,2-d][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The triazine ring can participate in cyclization reactions to form more complex fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-Chloropyrrolo[1,2-d][1,2,4]triazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is a key intermediate in the synthesis of antiviral drugs such as remdesivir, which has been used in the treatment of COVID-19. The compound’s unique structure makes it a valuable building block for developing new therapeutic agents.
Biological Research: The compound is used in the study of kinase inhibitors, which are important in cancer research. Its ability to interact with specific molecular targets makes it a useful tool for understanding biological pathways.
Industrial Applications: In addition to its medicinal uses, this compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloropyrrolo[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of antiviral drugs like remdesivir, the compound inhibits the replication of viral RNA by targeting the viral RNA-dependent RNA polymerase . This inhibition prevents the virus from multiplying, thereby reducing the severity of the infection.
Comparison with Similar Compounds
4-Chloropyrrolo[1,2-d][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms within the triazine ring.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another related compound with a different arrangement of the fused rings and nitrogen atoms.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H4ClN3 |
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Molecular Weight |
153.57 g/mol |
IUPAC Name |
4-chloropyrrolo[1,2-d][1,2,4]triazine |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-8-4-5-2-1-3-10(5)6/h1-4H |
InChI Key |
RANRCQNQXZBIGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=NN=C2Cl |
Origin of Product |
United States |
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